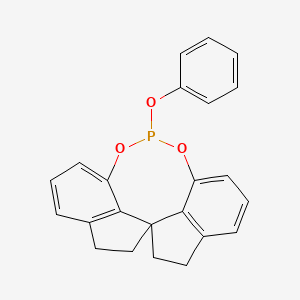
(R)-ShiP
Übersicht
Beschreibung
®-ShiP is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems. The compound is often utilized in research due to its ability to form stable complexes and its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-ShiP typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a prochiral substrate using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a hydrogen pressure of 1-10 atm and a temperature range of 25-50°C. Solvents such as ethanol or methanol are frequently used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of ®-ShiP may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized chiral catalysts on solid supports can also be employed to allow for easy separation and reuse of the catalyst. This method not only reduces costs but also minimizes waste, making the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
®-ShiP undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where ®-ShiP reacts with nucleophiles like halides or amines to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.
Substitution: Sodium halides or amines in an organic solvent such as dichloromethane at room temperature.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives of ®-ShiP.
Wissenschaftliche Forschungsanwendungen
®-ShiP has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its interactions with enzymes and proteins, providing insights into enzyme mechanisms and protein-ligand binding.
Medicine: ®-ShiP shows potential as a therapeutic agent due to its ability to modulate biological pathways and its anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential for the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of ®-ShiP involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to changes in cellular pathways and biological responses. For example, ®-ShiP may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus reducing the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-ShiP: The enantiomer of ®-ShiP, which has similar chemical properties but different biological activities due to its opposite stereochemistry.
®-ShiQ: A structurally similar compound with a different functional group, leading to variations in reactivity and applications.
®-ShiR: Another related compound with a different substituent, affecting its chemical behavior and uses.
Uniqueness
®-ShiP is unique due to its specific stereochemistry, which allows it to interact selectively with chiral environments in biological systems. This selectivity is crucial for its applications in asymmetric synthesis and as a therapeutic agent. Additionally, its stability and ability to form stable complexes make it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
12-phenoxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19O3P/c1-2-8-18(9-3-1)24-27-25-19-10-4-6-16-12-14-23(21(16)19)15-13-17-7-5-11-20(26-27)22(17)23/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVANYVSBBJFGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656233-53-3 | |
| Record name | (R)-ShiP | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of (R)-ShiP in organic synthesis?
A1: this compound is primarily used as a chiral ligand in rhodium-catalyzed asymmetric reactions. It demonstrates significant effectiveness in promoting the additions of arylboronic acids to diverse substrates. Notably, it has been successfully employed in reactions involving N-tosylarylimines [], aldehydes [], and α-ketoesters [], yielding products with high enantiomeric excesses.
Q2: What is the structure and key spectroscopic data of this compound?
A2: this compound is a chiral phosphine oxide with the following characteristics:
Q3: How is the purity of this compound typically assessed?
A3: The purity of this compound is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on the 31P nucleus. Additionally, its optical rotation is measured to ascertain its enantiomeric purity. []
Q4: What are the stability considerations and handling precautions for this compound?
A4: this compound is known to be moisture-sensitive. Therefore, it is crucial to handle and store this compound under inert conditions, such as in a desiccator or glovebox, to prevent degradation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3068793.png)



![4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde](/img/structure/B3068810.png)



